molecular formula C11H14N2O3 B291912 N-{2-nitrophenyl}pentanamide

N-{2-nitrophenyl}pentanamide

Cat. No. B291912
M. Wt: 222.24 g/mol
InChI Key: KIDROIRZVOUZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-nitrophenyl}pentanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NPPA and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

NPPA has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of protein conformational changes. NPPA has also been used as a substrate for the enzyme nitroreductase, which is involved in the metabolism of nitroaromatic compounds. Additionally, NPPA has been used as a precursor for the synthesis of other compounds, including inhibitors of protein kinases and inhibitors of the enzyme monoamine oxidase.

Mechanism of Action

The mechanism of action of NPPA is not fully understood. However, it is known that NPPA can undergo reduction reactions in the presence of certain enzymes, resulting in the formation of reactive intermediates that can react with cellular components such as proteins and DNA. These reactions can lead to changes in cellular function and ultimately affect physiological processes.
Biochemical and Physiological Effects
NPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. NPPA has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. Additionally, NPPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using NPPA in lab experiments is its ability to act as a fluorescent probe for protein conformational changes. Additionally, NPPA is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one limitation of using NPPA is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the study of NPPA. One potential direction is the development of NPPA-based fluorescent probes for the detection of other cellular components such as DNA and RNA. Another potential direction is the synthesis of NPPA derivatives with improved selectivity and potency for specific enzymes or cellular targets. Additionally, further studies on the toxicity and safety of NPPA are needed to fully understand its potential applications in scientific research.
Conclusion
In conclusion, N-{2-nitrophenyl}pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on NPPA are needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of NPPA involves the reaction of 2-nitrobenzaldehyde with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is N-{2-nitrophenyl}pentanamide. This reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography.

properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(2-nitrophenyl)pentanamide

InChI

InChI=1S/C11H14N2O3/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14)

InChI Key

KIDROIRZVOUZJO-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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